Dabigatran Etexilate iMpurity H

説明

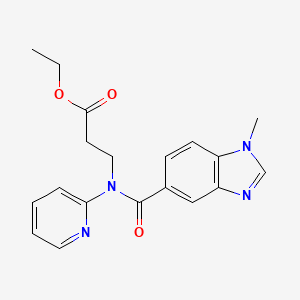

Dabigatran Etexilate iMpurity H is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant to prevent thromboembolic events. While dabigatran itself is pharmacologically active, its impurities, including "Dabigatran Etexilate Impurity H," can impact the drug's safety and efficacy profile. This article explores the biological activity of this compound, focusing on its identification, characterization, and implications in clinical settings.

Overview of Dabigatran Etexilate

Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, upon administration. It inhibits thrombin, preventing fibrin formation and thrombus development. Understanding the impurities associated with this compound is crucial, as they may alter the pharmacological activity or introduce adverse effects.

Identification and Characterization of Impurity H

Analytical Techniques

The identification of this compound has been accomplished using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A study developed a sensitive LC-MS method for analyzing dabigatran and its impurities, confirming the presence of multiple related substances including Impurity H .

Retention Time and Molecular Weight

Impurity H was characterized by its retention time (RT) and molecular weight. The following table summarizes its analytical profile:

| Compound Name | Retention Time (min) | Molecular Weight (m/z) |

|---|---|---|

| Dabigatran Etexilate | 8.984 | 628.30 |

| Impurity H | 7.036 | 600.25 |

Biological Activity

Impact on Pharmacodynamics

While dabigatran acts as a potent thrombin inhibitor, the biological activity of its impurities can vary significantly. Impurity H's specific effects on coagulation parameters have not been extensively studied; however, impurities in general can lead to altered pharmacodynamics .

Case studies have indicated that impurities may affect the bioavailability and therapeutic efficacy of dabigatran. For instance, a study on the stability of repackaged dabigatran capsules showed that impurities could influence the dissolution profiles and overall drug stability .

Case Studies

-

Stability Assessment Study

A research study assessed the stability of dabigatran etexilate capsules under various environmental conditions. Results indicated that exposure to high humidity led to significant degradation of the active ingredient and an increase in impurity levels, including Impurity H. The study found that after 14 days at 30°C/75% RH, the content of dabigatran decreased below acceptable limits . -

Forced Degradation Studies

Forced degradation studies have shown that under stress conditions (e.g., acidic or oxidative environments), dabigatran etexilate can degrade into various impurities, including Impurity H. These studies are essential for understanding how such impurities may form during storage or processing and their potential biological implications .

科学的研究の応用

Chemical Profile

Dabigatran Etexilate Impurity H is characterized by its chemical structure and properties. It is identified as a process-related impurity that can form during the synthesis of dabigatran etexilate. Understanding its formation and characteristics is crucial for ensuring the quality of the active pharmaceutical ingredient (API).

Quality Control in Pharmaceutical Manufacturing

This compound serves as a reference standard in chromatographic methods for assessing the purity of dabigatran etexilate formulations. The use of this impurity allows for accurate quantification and identification of related substances within pharmaceutical products.

- Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to analyze dabigatran etexilate and its impurities, including Impurity H. These methods enable the detection of impurities at low concentrations, ensuring compliance with regulatory standards .

| Method | Detection Limit | Quantification Range |

|---|---|---|

| HPLC | 0.5 µg/ml | 0.5 - 50 µg/ml |

| LC-MS | 0.1 µg/ml | 0.1 - 10 µg/ml |

Stability Studies

Stability testing under various stress conditions (e.g., oxidative, thermal, hydrolytic) helps in understanding the degradation pathways of dabigatran etexilate and its impurities. Research has shown that Impurity H can form under specific conditions, which provides insights into the stability profile of the drug .

- Forced Degradation Studies : These studies reveal how environmental factors affect the stability of dabigatran etexilate, leading to the formation of Impurity H. Analytical techniques like NMR and IR spectroscopy are utilized to characterize degradation products .

Case Study 1: Validation of Analytical Methods

A study focused on developing a sensitive HPLC method for analyzing dabigatran etexilate and its impurities demonstrated that Impurity H could be reliably quantified alongside other related substances. The method was validated according to ICH guidelines, ensuring robustness and reproducibility across different laboratories .

- Key Findings :

- The method showed a correlation coefficient greater than 0.999.

- The limits of detection (LOD) for Impurity H were established at 0.5 µg/ml.

Case Study 2: Stability-Indicating Method Development

Another research effort aimed at developing a stability-indicating method highlighted the significance of Impurity H in assessing the quality of dabigatran formulations. The study employed various chromatographic conditions to optimize separation and quantification .

- Results :

- The method successfully separated Impurity H from other degradation products.

- Stability studies indicated that Impurity H concentration increased under acidic conditions.

特性

IUPAC Name |

ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-3-26-18(24)9-11-23(17-6-4-5-10-20-17)19(25)14-7-8-16-15(12-14)21-13-22(16)2/h4-8,10,12-13H,3,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQXDEDRNLSFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。